N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide
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Overview
Description
N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide is a complex organic compound with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide involves multiple steps, starting from the basic building blocks of quinoline and benzoyl derivatives. The key steps include:
Formation of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions involving the condensation of aniline with diethyl ethoxymethylenemalonate, followed by cyclization and functionalization.
Oxane Ring Formation: The benzoylquinoline intermediate undergoes a cyclization reaction with an appropriate oxane precursor under acidic or basic conditions to form the oxane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Corresponding oxides and quinoline derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide .
- Quinolinyl-pyrazoles .
- 4-Hydroxy-2-quinolones .
Uniqueness
N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide is unique due to its specific structural features, such as the presence of both quinoline and oxane rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H25N3O5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide |
InChI |
InChI=1S/C24H25N3O5/c1-15-12-17(19-4-2-3-5-21(19)25-15)13-32-18-8-6-16(7-9-18)23(28)26-22-10-11-31-14-20(22)24(29)27-30/h2-9,12,20,22,30H,10-11,13-14H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
RHKVTWOHZUDRRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C(=O)NC4CCOCC4C(=O)NO |
Origin of Product |
United States |
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